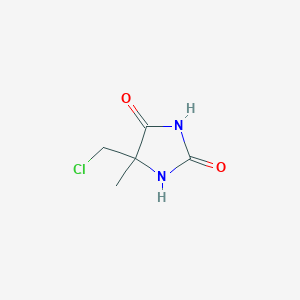

5-(Chloromethyl)-5-methylimidazolidine-2,4-dione

Description

Properties

IUPAC Name |

5-(chloromethyl)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O2/c1-5(2-6)3(9)7-4(10)8-5/h2H2,1H3,(H2,7,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVZBLMUJSAFQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436145 | |

| Record name | 2,4-Imidazolidinedione, 5-(chloromethyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33109-56-7 | |

| Record name | 2,4-Imidazolidinedione, 5-(chloromethyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-5-methylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-(Chloromethyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 5-methylimidazolidine-2,4-dione with chloromethylating agents. One common method is the reaction of 5-methylimidazolidine-2,4-dione with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 5-position of the imidazolidine ring.

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The chloromethyl group in 5-(Chloromethyl)-5-methylimidazolidine-2,4-dione can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, which can replace the chlorine atom to form various derivatives.

Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups or to modify the existing ones.

Reduction Reactions: Reduction of the compound can lead to the removal of the chloromethyl group or the reduction of other functional groups present in the molecule.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

Pharmaceutical Applications

a. Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in the treatment of diseases mediated by metalloproteinases (MMPs). MMPs play crucial roles in various pathological processes, including inflammation and tissue remodeling. Research indicates that 5-(Chloromethyl)-5-methylimidazolidine-2,4-dione can inhibit specific MMPs such as MMP-12 and MMP-9, making it a candidate for treating conditions like asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory diseases .

b. Anti-inflammatory Properties

Studies have shown that this compound can be utilized in formulations aimed at reducing inflammation. Its ability to inhibit MMP activity suggests potential applications in managing inflammatory diseases, including rheumatoid arthritis and other conditions characterized by excessive tissue remodeling .

c. Anticonvulsant Activity

Research into related compounds has demonstrated that derivatives of imidazolidine-2,4-dione exhibit anticonvulsant properties. These compounds interact with sodium channels in the brain, suggesting that 5-(Chloromethyl)-5-methylimidazolidine-2,4-dione may also possess similar pharmacological activities .

Biochemical Applications

a. Biochemical Buffers

This compound serves as a non-ionic organic buffering agent used in cell culture applications. It helps maintain pH stability within the range of 6 to 8.5, which is critical for various biological experiments and cell culture techniques .

b. Synthesis of Derivatives

The compound acts as a precursor for synthesizing various derivatives through alkylation and acylation reactions. These derivatives have been explored for their enhanced biological activities and stability profiles compared to the parent compound .

Research Methodologies

A variety of methodologies have been employed in the study of 5-(Chloromethyl)-5-methylimidazolidine-2,4-dione:

- Synthesis Techniques : The compound can be synthesized via nucleophilic substitution reactions, allowing for the introduction of diverse functional groups that modify its biological activity.

- In Vitro Studies : Biological evaluations often involve testing the compound's effects on cultured cells to assess its pharmacological potential.

- Structure-Activity Relationship (SAR) Analysis : Researchers utilize SAR studies to understand how structural modifications influence the biological activity of this compound and its derivatives .

Case Studies and Findings

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-5-methylimidazolidine-2,4-dione depends on its specific application and the target molecules it interacts with. In general, the chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems or chemical reactions. The imidazolidine ring may also participate in hydrogen bonding and other interactions that influence the compound’s behavior.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The biological and chemical behavior of imidazolidine-2,4-dione derivatives is highly dependent on substituents at the 3- and 5-positions. Below is a comparative analysis of key analogues:

Table 1: Substituent Variations and Key Features

Key Observations:

- Electrophilicity: The chloromethyl group enhances reactivity compared to non-halogenated derivatives (e.g., hydroxymethyl or isopropyl groups) .

- Biological Activity : Sulfonyl and aryl substituents (e.g., 4-chlorophenylsulfonyl) correlate with enzyme inhibition (e.g., aldose reductase) and antimycobacterial activity .

- Solubility and Stability : Hydroxymethyl and polar groups improve aqueous solubility, whereas alkyl chains (e.g., isopropyl) enhance lipophilicity .

Table 3: Physicochemical Comparison

Biological Activity

5-(Chloromethyl)-5-methylimidazolidine-2,4-dione is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound, characterized by its unique five-membered ring structure containing nitrogen atoms and a chloromethyl substituent, has been studied for various potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 5-(Chloromethyl)-5-methylimidazolidine-2,4-dione is CHClNO. The presence of the chloromethyl group enhances its reactivity, making it an interesting candidate for further chemical modifications. Its structure can be summarized as follows:

| Property | Description |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 147.56 g/mol |

| Structural Features | Five-membered ring, two nitrogen atoms, carbonyl group, chloromethyl substituent |

Biological Activities

Research indicates that 5-(Chloromethyl)-5-methylimidazolidine-2,4-dione exhibits several significant biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties. It has been tested against various bacterial strains with promising results indicating its effectiveness as an antimicrobial agent.

- Interaction with Neurotransmitter Systems : Interaction studies have shown that 5-(Chloromethyl)-5-methylimidazolidine-2,4-dione may bind to serotonin receptors. This suggests a potential role in modulating neurotransmitter systems, which could have implications for treating neurological disorders.

- Antitumor Potential : The compound has also been evaluated for its antitumor activity. In vitro studies have indicated that it may inhibit the growth of cancer cell lines such as HepG2 and MCF-7 . The structure-activity relationship (SAR) studies reveal that modifications to the compound can significantly influence its efficacy against cancer cells.

Antimicrobial Studies

A study conducted on the antimicrobial properties of 5-(Chloromethyl)-5-methylimidazolidine-2,4-dione showed effective inhibition against several pathogenic bacteria. The minimum inhibitory concentrations (MIC) were determined for various strains, demonstrating its potential as a therapeutic agent.

Cancer Cell Line Inhibition

In a recent investigation into the antitumor effects of this compound, it was found to exhibit IC50 values in the low micromolar range against HepG2 and MCF-7 cell lines. The following table summarizes the findings:

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| HepG2 | 12.3 | Induction of apoptosis |

| MCF-7 | 15.6 | Cell cycle arrest in G2/M phase |

These results indicate that 5-(Chloromethyl)-5-methylimidazolidine-2,4-dione may induce apoptosis and halt cell proliferation in specific cancer types.

The biological activity of 5-(Chloromethyl)-5-methylimidazolidine-2,4-dione is thought to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : Its interaction with serotonin receptors suggests a mechanism that could influence neurotransmitter activity, potentially affecting mood and behavior.

Q & A

Basic Research Questions

What are the key considerations for synthesizing 5-(Chloromethyl)-5-methylimidazolidine-2,4-dione?

Synthesis typically involves sulfonylation or alkylation of the parent imidazolidine-2,4-dione scaffold. For example, sulfonylation can be achieved by reacting 5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione with 4-chlorobenzenesulfonyl chloride in dichloromethane (CH2Cl2) using triethylamine as a base and DMAP as a catalyst . Reaction monitoring via TLC and purification through acid washing followed by extraction are critical steps. Yield optimization requires precise stoichiometric control of reagents and temperature.

How can impurities in synthesized batches be identified and resolved?

Impurities often arise from incomplete sulfonylation or side reactions. Analytical techniques include:

- HPLC/MS : To detect unreacted starting materials or byproducts.

- <sup>1</sup>H NMR : To confirm the absence of residual solvents (e.g., CH2Cl2) or unreacted sulfonyl chloride.

Recrystallization from a DMF-acetic acid mixture (1:2 v/v) is effective for removing polar impurities .

What solvent systems are suitable for solubility studies of this compound?

For in vitro studies, dimethyl sulfoxide (DMSO) is commonly used to prepare stock solutions (e.g., 10 mM). Further dilution in phosphate-buffered saline (PBS) or cell culture media (≤0.1% DMSO) ensures compatibility with biological assays . Precipitation issues can be mitigated by sonication or incremental solvent addition.

Advanced Research Questions

How does the crystal structure of 5-(Chloromethyl)-5-methylimidazolidine-2,4-dione derivatives influence their biological activity?

X-ray crystallography reveals U-shaped molecular conformations with distinct hydrogen-bonding networks. For example, in 1-(4-chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione, N–H⋯O hydrogen bonds form dimeric arrangements, while C–H⋯F interactions stabilize crystal packing . These structural features may enhance binding to targets like aldose reductase, as sulfonyl derivatives are known inhibitors .

What computational methods can predict reaction pathways for optimizing synthesis?

Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms (e.g., artificial force induced reaction, AFIR) enable in silico exploration of intermediates and transition states. ICReDD’s integrated approach uses computational predictions to narrow experimental conditions, reducing trial-and-error efforts by 40–60% . For instance, solvent effects on sulfonylation kinetics can be modeled to prioritize high-yield conditions.

How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for structural validation?

Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility. Strategies include:

- Variable-temperature NMR : To assess dynamic equilibria in solution.

- SC-XRD (Single-Crystal X-ray Diffraction) : To confirm solid-state conformation.

For example, the title compound’s X-ray structure showed a 6.07° dihedral angle between phenyl rings, whereas NMR may average signals due to rotation .

Methodological Challenges

What strategies improve reproducibility in multi-step syntheses?

- Stoichiometric precision : Use automated syringe pumps for dropwise reagent addition.

- Inert atmosphere : For moisture-sensitive steps (e.g., sulfonylation), employ Schlenk lines or gloveboxes.

- Batch consistency : Characterize intermediates (e.g., hydantoin precursors) via melting point and <sup>13</sup>C NMR before proceeding .

How are reaction kinetics and thermodynamics evaluated for scale-up?

- Isothermal calorimetry : Measures heat flow to determine activation energy (Ea).

- GC-MS headspace analysis : Tracks volatile byproducts (e.g., HCl in sulfonylation).

For the title compound, triethylamine acts as both a base and HCl scavenger, requiring careful pH control to avoid side reactions .

Data Interpretation

Why do certain derivatives exhibit unexpected bioactivity despite structural similarity?

Subtle substituent effects (e.g., chloro vs. fluoro groups) alter electron density and hydrogen-bonding capacity. For example, the p-chlorophenylsulfonyl group in the title compound enhances hypoglycemic activity compared to non-sulfonylated analogs due to improved target binding . Structure-activity relationship (SAR) studies using halogen-substituted analogs can isolate these effects.

How can crystallographic data inform drug design for diabetic complications?

The compound’s U-shaped conformation creates a hydrophobic pocket suitable for binding aldose reductase’s active site. Molecular docking studies using AutoDock Vina can validate this interaction, with RMSD values ≤2.0 Å indicating reliable pose predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.